3-Hydroxy-2-(2,4,5-trihydroxyphenyl)-4H-1-benzopyran-4-one
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Overview
Description
3-Hydroxy-2-(2,4,5-trihydroxyphenyl)-4H-chromen-4-one is a chemical compound known for its diverse applications in scientific research. This compound belongs to the class of flavonoids, which are known for their antioxidant properties and potential health benefits.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydroxy-2-(2,4,5-trihydroxyphenyl)-4H-chromen-4-one typically involves the condensation of appropriate phenolic compounds under controlled conditions. One common method involves the use of 2,4,5-trihydroxybenzaldehyde and 3-hydroxy-4H-chromen-4-one as starting materials. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the mixture is heated to facilitate the condensation reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. Advanced techniques such as continuous flow reactors may be employed to enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
3-Hydroxy-2-(2,4,5-trihydroxyphenyl)-4H-chromen-4-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding reduced forms.
Substitution: The hydroxyl groups in the compound can undergo substitution reactions with various reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like acyl chlorides or alkyl halides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce hydroxy derivatives.
Scientific Research Applications
3-Hydroxy-2-(2,4,5-trihydroxyphenyl)-4H-chromen-4-one has a wide range of applications in scientific research:
Chemistry: It is used as a starting material for the synthesis of various flavonoid derivatives.
Biology: The compound’s antioxidant properties make it useful in studies related to oxidative stress and cellular protection.
Medicine: Research has explored its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: It is used in the development of natural antioxidants for food and cosmetic products.
Mechanism of Action
The mechanism of action of 3-Hydroxy-2-(2,4,5-trihydroxyphenyl)-4H-chromen-4-one involves its interaction with various molecular targets and pathways:
Antioxidant Activity: The compound scavenges free radicals and reactive oxygen species, thereby protecting cells from oxidative damage.
Enzyme Inhibition: It can inhibit certain enzymes involved in inflammatory processes, contributing to its anti-inflammatory effects.
Signal Transduction: The compound may modulate signaling pathways related to cell growth and apoptosis, which is relevant to its anticancer properties.
Comparison with Similar Compounds
Similar Compounds
Quercetin: Another flavonoid with similar antioxidant and anti-inflammatory properties.
Kaempferol: Known for its anticancer and cardioprotective effects.
Myricetin: Exhibits strong antioxidant activity and potential neuroprotective effects.
Uniqueness
3-Hydroxy-2-(2,4,5-trihydroxyphenyl)-4H-chromen-4-one is unique due to its specific hydroxylation pattern, which may confer distinct biological activities compared to other flavonoids. Its ability to undergo various chemical reactions also makes it a versatile compound for synthetic and research applications.
Properties
CAS No. |
649552-05-6 |
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Molecular Formula |
C15H10O6 |
Molecular Weight |
286.24 g/mol |
IUPAC Name |
3-hydroxy-2-(2,4,5-trihydroxyphenyl)chromen-4-one |
InChI |
InChI=1S/C15H10O6/c16-9-6-11(18)10(17)5-8(9)15-14(20)13(19)7-3-1-2-4-12(7)21-15/h1-6,16-18,20H |
InChI Key |
FLSDDKHESFODKK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C(=C(O2)C3=CC(=C(C=C3O)O)O)O |
Origin of Product |
United States |
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